molecular formula C24H27N3O4 B2522088 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine CAS No. 1775506-31-4

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine

Cat. No.: B2522088
CAS No.: 1775506-31-4
M. Wt: 421.497
InChI Key: QDDDNOXGQBEEAU-UHFFFAOYSA-N
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Description

The compound 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine features a piperidine core substituted with:

  • A 1,2,4-oxadiazole ring at the 4-position, bearing a 4-methoxyphenyl group at the 3-position.
  • An acetyl group at the 1-position, linked to a 4-methylphenoxy moiety. This structure combines aromatic, heterocyclic, and piperidine elements, common in bioactive molecules targeting receptors or enzymes .

Properties

IUPAC Name

1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-17-3-7-21(8-4-17)30-16-23(28)27-13-11-18(12-14-27)15-22-25-24(26-31-22)19-5-9-20(29-2)10-6-19/h3-10,18H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDDNOXGQBEEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine is a synthetic derivative featuring a piperidine core and an oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

Molecular Formula and Weight

  • Molecular Formula: C26H29N3O4
  • Molecular Weight: 447.53 g/mol
  • CAS Number: 1775352-82-3

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring system exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing this moiety show activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial Strains TestedActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak
Compound DStaphylococcus aureusModerate

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, derivatives of piperidine and oxadiazole have shown promise as acetylcholinesterase inhibitors and urease inhibitors. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 Value (µM)
Compound EAcetylcholinesterase2.14 ± 0.003
Compound FUrease0.63 ± 0.001

Study on Antimicrobial Properties

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various oxadiazole derivatives and tested their antimicrobial efficacy. The study found that compounds with the oxadiazole ring exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .

Study on Enzyme Inhibition

Another significant study focused on the enzyme inhibition properties of synthesized piperidine derivatives containing oxadiazole rings. The results revealed that several compounds displayed strong inhibitory effects on urease, making them potential candidates for treating infections caused by urease-producing bacteria .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Piperidine Derivative Coupling : The resulting oxadiazole is then coupled with piperidine derivatives under controlled conditions to yield the final product.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds show significant antibacterial properties against various strains:

  • Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
  • Weak to moderate activity against other strains like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The synthesized compounds have been evaluated for their ability to inhibit key enzymes:

  • Strong inhibitory activity against urease.
  • Effective as acetylcholinesterase inhibitors with promising IC50 values indicating high potency .

Anticancer Potential

Preliminary studies suggest that compounds with oxadiazole moieties may exhibit anticancer properties. The mechanism involves interaction with specific molecular targets that modulate cell signaling pathways involved in cancer progression .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

  • Organic Electronics : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Sensors : The compound can be utilized in developing sensors due to its ability to interact with various analytes, enhancing detection sensitivity .

Case Studies

Several studies highlight the effectiveness of similar oxadiazole derivatives:

StudyFindings
Hamid et al. (2020)Reported moderate to strong antibacterial activity against multiple bacterial strains; highlighted enzyme inhibition capabilities.
Iqbal et al. (2020)Focused on the synthesis of related piperidine derivatives; demonstrated strong interactions with bovine serum albumin indicating potential for drug formulation.
Prabhakar et al. (2024)Investigated new oxadiazole derivatives showing good antimicrobial efficacy and favorable docking scores in computational studies .

Comparison with Similar Compounds

Structural Analogues with Piperidine-Oxadiazole Motifs

The following compounds share the piperidine-oxadiazole core but differ in substituents, influencing physicochemical and biological properties:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Biological Activity Source
Target Compound 4-methylphenoxyacetyl, 4-methoxyphenyl-oxadiazole C23H25N3O4* ~431.47 Not explicitly stated (likely CNS/metabolic)
V-0219 (Compound 9) Morpholine, trifluoromethylphenyl-oxadiazole C23H25F3N4O2 446.46 GLP-1R PAM (subnanomolar potency)
1-(2-Chloro-4-fluorobenzoyl) analog 2-chloro-4-fluorobenzoyl C22H21ClFN3O3 429.87 Not specified
1-(4-Ethylbenzoyl) analog 4-ethylbenzoyl, 4-fluorophenyl-oxadiazole C23H24FN3O2 393.45 Not specified
Compound 50 () Piperidinyl-trifluoromethylpyridyl C23H22F3N5O2 457.45 Dual TRPA1/TRPV1 antagonist
Key Observations:
  • Substituent Effects on Activity: The trifluoromethyl group in V-0219 enhances GLP-1R binding via electron-withdrawing effects, contributing to its high potency . The target compound’s 4-methylphenoxyacetyl group offers moderate lipophilicity, balancing membrane permeability and solubility .
  • Synthetic Challenges: Compounds with bulky substituents (e.g., trifluoromethylpyridyl in Compound 50) show lower yields (30% for Compound 50 vs. 72% for Compound 46), likely due to steric hindrance .

Physicochemical and Pharmacokinetic Properties

Property Target Compound V-0219 1-(2-Chloro-4-fluorobenzoyl) analog
Predicted logP* ~3.5 (moderate lipophilicity) ~3.8 ~3.9
Solubility Moderate (polar acyl group) Low (morpholine) Low (halogenated)
Metabolic Stability Likely moderate (methoxy groups) High (trifluoromethyl) High (chlorine/fluorine)

*Estimated using fragment-based calculations.

Key Observations:
  • The 4-methoxyphenyl group in the target compound may reduce oxidative metabolism compared to non-substituted analogs .
  • Morpholine in V-0219 improves solubility but may limit blood-brain barrier penetration compared to the target compound’s phenoxy group .

Therapeutic Potential

  • V-0219 : Validated as a GLP-1R modulator for diabetes .
  • Dual TRPA1/TRPV1 Antagonists (): Potential for pain/inflammation .
  • Target Compound : Structural similarity to V-0219 and piperidine-based antidiabetics suggests possible metabolic applications, though direct evidence is lacking.

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